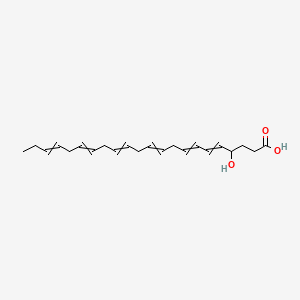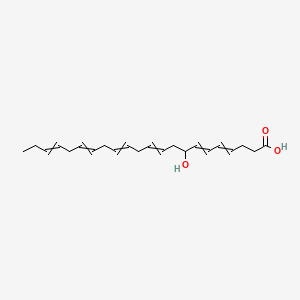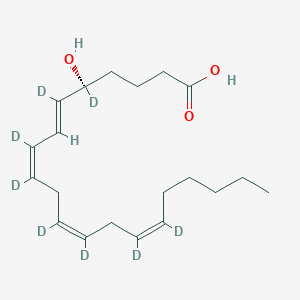
4,5-Dichloropyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloropyridin-3-ol is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. In
Wirkmechanismus
The mechanism of action of 4,5-Dichloropyridin-3-ol is not fully understood. However, it is believed that this compound acts by disrupting the cell membrane of bacteria and fungi, leading to cell death. Additionally, 4,5-Dichloropyridin-3-ol has been found to inhibit the activity of certain enzymes, including DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication.
Biochemical and Physiological Effects:
4,5-Dichloropyridin-3-ol has been found to possess a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth and replication of bacteria and fungi, leading to cell death. Additionally, 4,5-Dichloropyridin-3-ol has been found to inhibit the activity of certain enzymes, which are essential for bacterial growth and replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,5-Dichloropyridin-3-ol is its broad-spectrum antibacterial and antifungal activity. This makes it a potentially useful compound for the treatment of a wide range of bacterial and fungal infections. Additionally, 4,5-Dichloropyridin-3-ol has been found to possess low toxicity, making it a potentially safe compound for use in humans.
However, there are also some limitations associated with the use of 4,5-Dichloropyridin-3-ol in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, the synthesis of 4,5-Dichloropyridin-3-ol can be challenging, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of 4,5-Dichloropyridin-3-ol. One potential direction is the development of new synthetic methods that can produce this compound more efficiently. Additionally, further research is needed to fully understand the mechanism of action of 4,5-Dichloropyridin-3-ol, which could lead to the development of new antibacterial and antifungal agents. Finally, the potential use of 4,5-Dichloropyridin-3-ol as a therapeutic agent for the treatment of bacterial and fungal infections should be further explored.
Synthesemethoden
The synthesis of 4,5-Dichloropyridin-3-ol involves the reaction of 3-chloropyridine with sodium hydroxide and sodium hypochlorite. This reaction results in the formation of 4,5-Dichloropyridin-3-ol, which can be isolated and purified through various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloropyridin-3-ol has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, 4,5-Dichloropyridin-3-ol has been found to possess antifungal activity against a variety of fungal species, including Candida albicans and Aspergillus fumigatus.
Eigenschaften
IUPAC Name |
4,5-dichloropyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRDGOYXINOFRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704693 |
Source


|
| Record name | 4,5-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloropyridin-3-ol | |
CAS RN |
1261269-63-9 |
Source


|
| Record name | 4,5-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B593936.png)





![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/no-structure.png)
